2,6-Dichloro-3-nitropyridine
Overview
Description
2,6-Dichloro-3-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2 and a molecular weight of 192.99 g/mol . It is a yellow crystalline powder or chunks . This compound is significant in various fields, including medicinal chemistry and agrochemicals, due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
It’s known that this compound is used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
2,6-Dichloro-3-nitropyridine is a nitropyridine derivative. Nitropyridines are important intermediates in the synthesis of heterocyclic compounds in dyes and pharmaceutical products .
Biochemical Pathways
This compound undergoes a macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines . This reaction is part of the broader class of condensation reactions, which are key steps in many biochemical pathways.
Pharmacokinetics
It’s soluble in methanol , which suggests it may have good solubility in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place and sealed in dry conditions at room temperature . It’s also important to avoid dust formation and inhalation of vapors, mist, or gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2,6-dichloropyridine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out at temperatures ranging from 20°C to 150°C for 10 to 40 hours . Another method involves the reaction of 2,6-dihydroxy-3-nitropyridine with triphosgene in N,N-dimethylformamide at 80-85°C for 6 hours .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of sulfuric acid as a solvent and nitric acid as a nitrating agent, with sulfamic acid as a catalyst . This method is preferred due to its high yield and reduced environmental impact .
Chemical Reactions Analysis
2,6-Dichloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The chlorine atoms in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The nitro group can be replaced by other electrophiles in the presence of suitable catalysts.
Reduction Reactions:
Reduction of Nitro Group: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions:
Oxidation of Pyridine Ring: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.
Scientific Research Applications
2,6-Dichloro-3-nitropyridine has several applications in scientific research:
Chemistry:
- It is used as a starting material in the synthesis of pyridyldifluoroacetates and bicyclooxacalixhetarenes .
Biology and Medicine:
- This compound is an important intermediate in the synthesis of medicinal agents such as anti-ulcer drugs and non-opioid central analgesics .
- It is also used in the synthesis of HIV-1 reverse transcriptase inhibitors .
Industry:
Comparison with Similar Compounds
2,6-Dichloro-3-nitropyridine can be compared with other similar compounds such as:
2,6-Dichloropyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.
2,6-Dihydroxy-3-nitropyridine: Contains hydroxyl groups instead of chlorine atoms, leading to different reactivity and applications.
3-Nitro-2,6-dichloropyridine: Another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its combination of chlorine and nitro groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2,6-dichloro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCWQWRTKPNTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166803 | |
Record name | 2,6-Dichloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16013-85-7 | |
Record name | 2,6-Dichloro-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16013-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016013857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Dichloro-3-nitropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH7F529L8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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